3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)-
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Overview
Description
3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3311(sup 3,7))decyl)- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- typically involves multiple steps. The starting materials often include tricyclo[3.3.1.1(3,7)]decane derivatives and oxazolidinesulfonamide precursors. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A related compound with a similar tricyclic structure.
Oxazolidinesulfonamide Derivatives: Compounds with similar functional groups but different structural arrangements.
Uniqueness
3-Oxazolidinesulfonamide, 2-oxo-N-(tricyclo(3.3.1.1(sup 3,7))decyl)- is unique due to its specific combination of a tricyclic core and oxazolidinesulfonamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
116943-66-9 |
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Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c16-12-15(1-2-19-12)20(17,18)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2 |
InChI Key |
JXOYKZFIQZQMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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